molecular formula C36H42N4O6S B1251888 CID 11963228

CID 11963228

Cat. No. B1251888
M. Wt: 658.8 g/mol
InChI Key: HIQWWDCRULXYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504420B2

Procedure details

Tert-butyl 3-hydroxy-4-(3-methoxybenzylamino)-1-phenylbutan-2-ylcarbamate was obtained in a single step by the ring opening reaction of tert-butyl-(1-oxiranyl-2-phenylethyl)-carbamate with 3-methoxybenzylamine under reflux condition in 2-propanol. Deprotection of Boc group by treatment of TFA in CH2Cl2 or methanolic HCl provided 3-amino-1-(3-methoxybenzylamino)-4-phenylbutan-2-ol, which was directly exposed to peptide coupling reaction with 3-(N-methylmethylsulfonamido)-5-(1-phenylethylcarbamoyl)benzoic acid in presence of N-ethyl-N′-(dimethylaminopropyl)carbodiimde hydrochloride (EDC), 1-hydroxybenzotriazole hydrate and diisopropylethylamine in a mixture of DMF and CH2Cl2 to afford N1-(3-hydroxy-4-(3-methoxybenzylamino)-1-phenylbutan-2-yl)-5-(N-methylmethylsulfonamido)-N3-(1-phenylethyl)isophthalamide.
[Compound]
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(N-methylmethylsulfonamido)-5-(1-phenylethylcarbamoyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-ethyl-N′-(dimethylaminopropyl)carbodiimde hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([C:16](=[O:26])[NH:17][CH:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH3:19])[CH:15]=1)[C:10](O)=[O:11])[S:3]([CH3:6])(=[O:5])=[O:4].[OH2:27].ON1[C:33]2[CH:34]=[CH:35][CH:36]=[CH:37][C:32]=2N=N1.C([N:41]([CH:44]([CH3:46])C)[CH2:42][CH3:43])(C)C.CN([CH:50]=[O:51])C>C(Cl)Cl>[OH:27][CH:46]([CH2:44][NH:41][CH2:42][C:43]1[CH:16]=[CH:14][CH:13]=[C:9]([O:51][CH3:50])[CH:8]=1)[CH:7]([NH:2][C:10](=[O:11])[C:9]1[CH:8]=[C:7]([N:2]([CH3:1])[S:3]([CH3:6])(=[O:5])=[O:4])[CH:15]=[C:14]([C:16]([NH:17][CH:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH3:19])=[O:26])[CH:13]=1)[CH2:15][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1 |f:1.2|

Inputs

Step One
Name
peptide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-(N-methylmethylsulfonamido)-5-(1-phenylethylcarbamoyl)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(S(=O)(=O)C)C=1C=C(C(=O)O)C=C(C1)C(NC(C)C1=CC=CC=C1)=O
Name
N-ethyl-N′-(dimethylaminopropyl)carbodiimde hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C(CC1=CC=CC=C1)NC(C1=CC(C(=O)NC(C)C2=CC=CC=C2)=CC(=C1)N(S(=O)(=O)C)C)=O)CNCC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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